4-(2-Phenoxyethoxy)piperidine hydrochloride
Overview
Description
Scientific Research Applications
1. Pharmaceutical Applications
- 4-(2-Phenoxyethoxy)piperidine hydrochloride is closely related to paroxetine hydrochloride, a selective serotonin reuptake inhibitor used for treating depression and other mental health disorders. Paroxetine's physicochemical properties, stability, and pharmacological effects have been documented extensively (Germann, Ma, Han, & Tikhomirova, 2013).
2. Metabolic Effects
- Similar compounds have shown effects on metabolic activity. For instance, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride has been observed to reduce food intake and weight gain in obese rats (Massicot, Steiner, & Godfroid, 1985).
3. Chemical Reactivity and Synthesis
- Alkyl-oxygen heterolysis studies involving similar compounds have provided insights into the reactions of carbonium ions and factors affecting their generation and fate (Casy, Beckett, & Armstrong, 1961). Additionally, the synthesis of 4-chloropiperidine hydrochloride from piperidin-4-one hydrochloride has been explored, demonstrating the compound's versatility in chemical synthesis (Zhang Guan-you, 2010).
4. Therapeutic Research
- Studies have examined the effects of similar compounds on feeding behavior and energy expenditure in rats, suggesting potential therapeutic applications in obesity and metabolic disorders (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
5. Material Science
- The thermal and photooxidative behavior of stabilizers related to 4-(2-Phenoxyethoxy)piperidine hydrochloride has been investigated in polyolefin films, showing its potential application in material sciences (Allen, Edge, He, Chen, Kikkawa, & Minagawa, 1993).
6. Antimicrobial Research
- Research on structurally similar compounds has explored their antimicrobial activities, which could have implications for the development of new antibiotics or antiseptics (Ovonramwen, Owolabi, & Oviawe, 2019).
Mechanism of Action
While the specific mechanism of action for 4-(2-Phenoxyethoxy)piperidine hydrochloride is not available, piperidine derivatives have been studied for their pharmacological properties . Piperidine and its derivatives have shown potential against various types of cancers by regulating crucial signaling pathways essential for the establishment of cancers .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 4-(2-Phenoxyethoxy)piperidine hydrochloride, is an important task of modern organic chemistry .
properties
IUPAC Name |
4-(2-phenoxyethoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-2-4-12(5-3-1)15-10-11-16-13-6-8-14-9-7-13;/h1-5,13-14H,6-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJQGATXTWILNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCCOC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenoxyethoxy)piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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